Carboxy-PEG5-sulfonic acid is a specialized compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of both carboxylic acid and sulfonic acid functional groups, linked through a linear polyethylene glycol chain. This compound has gained significant attention in pharmaceutical research and development due to its unique properties that facilitate drug delivery and biomolecule modification. Carboxy-PEG5-sulfonic acid is classified as a non-cleavable linker, making it particularly useful in bioconjugation applications where stability is crucial .
The compound is commercially available from various suppliers, including Creative Biolabs and MedChemExpress, which provide detailed product specifications such as molecular weight, purity, and storage conditions. Carboxy-PEG5-sulfonic acid has a molecular weight of 374.4 g/mol and a chemical formula of C13H26O10S .
Carboxy-PEG5-sulfonic acid can be synthesized through several methods, primarily involving the reaction of polyethylene glycol with appropriate sulfonyl and carboxylating agents. One common approach employs the use of activated carboxylic acids or sulfonyl chlorides to facilitate the formation of the desired functional groups on the polyethylene glycol backbone.
The synthesis typically involves:
The molecular structure of Carboxy-PEG5-sulfonic acid features a linear polyethylene glycol chain with a carboxylic acid group (-COOH) at one end and a sulfonic acid group (-SO₃H) at the other end. This configuration contributes to its hydrophilic nature and enhances its solubility in aqueous environments.
Carboxy-PEG5-sulfonic acid participates in various chemical reactions, primarily involving:
These reactions are typically conducted under mild conditions to preserve the integrity of sensitive biomolecules involved in conjugation processes. The versatility of Carboxy-PEG5-sulfonic acid allows for site-specific modifications that are crucial for developing targeted therapies .
The mechanism of action for Carboxy-PEG5-sulfonic acid primarily revolves around its role as a linker in bioconjugation strategies. Upon conjugation to therapeutic agents:
Studies have shown that incorporating Carboxy-PEG5-sulfonic acid into drug formulations can significantly enhance therapeutic efficacy by improving solubility and reducing immunogenicity .
Relevant analyses indicate that Carboxy-PEG5-sulfonic acid maintains its structural integrity during typical reaction conditions used in drug development processes .
Carboxy-PEG5-sulfonic acid has several significant applications in scientific research:
Polyethylene glycol (PEG) derivatives are cornerstone tools in modern bioconjugation, serving as versatile molecular linkers that enhance the pharmacokinetic and physicochemical properties of therapeutic compounds. These hydrophilic polymers reduce immunogenicity, prolong systemic circulation, and improve solubility of conjugated drugs, peptides, or proteins. Carboxy-PEG5-sulfonic acid exemplifies an advanced heterobifunctional PEG derivative, engineered with two distinct terminal functionalities: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) group. The "5" in its nomenclature denotes five repeating ethylene glycol units in the spacer, a critical design feature that balances molecular flexibility, length, and hydrophilicity for optimized biological interactions [1] [3].
The terminal carboxylic acid enables facile conjugation with amine-containing biomolecules (e.g., antibodies, peptides) via carbodiimide-mediated amide bond formation using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Concurrently, the sulfonic acid group offers distinct reactivity pathways, including esterification, halogenation, or nucleophilic replacement reactions, expanding its utility in synthesizing complex bioconjugates. This dual functionality allows precise molecular architecture while the PEG spacer significantly enhances aqueous solubility—a key limitation in hydrophobic drug formulations [1] [2].
Table 1: Key Structural Features of Carboxy-PEG5-Sulfonic Acid
Component | Chemical Group | Function |
---|---|---|
Spacer | PEG5 (5 ethylene oxide units) | Balances length and flexibility; enhances hydrophilicity and water solubility |
Terminal Group 1 | Carboxylic acid (-COOH) | Forms amide bonds with amines (e.g., lysine residues) using EDC/HATU |
Terminal Group 2 | Sulfonic acid (-SO₃H) | Participates in esterification/halogenation; imparts anionic charge and solubility |
Heterobifunctional PEG linkers represent a sophisticated evolution beyond monofunctional PEGs by incorporating two different reactive termini, enabling sequential, site-specific conjugations. Carboxy-PEG5-sulfonic acid belongs to this class, allowing orthogonal conjugation strategies essential for synthesizing ternary complexes (e.g., drug-linker-targeting ligand). The carboxylic acid end can anchor targeting moieties like antibodies, while the sulfonic acid group facilitates attachment to hydrophobic drugs or surfaces, all mediated by the PEG5 spacer’s solubility-enhancing properties [2] [7] [10].
The strategic advantage of such linkers lies in their ability to:
For Carboxy-PEG5-sulfonic acid, the sulfonic acid group confers additional electrostatic stabilization and pH-dependent behavior. Its strong acidity (pKa ~ -1 to 2) ensures ionization across physiological pH ranges, enhancing solubility and enabling interactions with cationic residues in proteins or membranes. This is instrumental in designing stimuli-responsive drug delivery systems where pH changes (e.g., tumor microenvironments or endosomal compartments) trigger release [4] [10].
Table 2: Comparative Reactivity of Carboxy-PEG5-Sulfonic Acid Termini
Terminal Group | Target Functional Group | Conjugation Chemistry | Applications |
---|---|---|---|
Carboxylic acid | Primary amines (-NH₂) | EDC/HATU-mediated amide bonding | Antibody-drug conjugates, peptide ligation |
Sulfonic acid | Alcohols (-OH), halides | Esterification, nucleophilic substitution | Small-molecule prodrugs, polymer-functionalized nanoparticles |
Carboxy-PEG5-sulfonic acid addresses critical challenges in therapeutic development: solubility limitations, non-specific biodistribution, and inefficient intracellular delivery. Its sulfonic acid group provides superior hydrophilicity compared to standard carboxylic acid-PEG derivatives, making it indispensable for formulating highly hydrophobic anticancer agents or imaging probes. For instance, in antibody-drug conjugates (ADCs), this linker enables stable attachment of cytotoxins to monoclonal antibodies while mitigating aggregation—a common instability issue during storage or in vivo circulation [1] [3].
In drug delivery, the compound’s pH-responsiveness is exploitable for targeted release. The sulfonic acid group remains ionized in physiological pH (7.4) but may undergo conformational shifts in acidic environments (pH 5.0–6.5), facilitating drug release in tumor tissues or endosomes. Research in pH-responsive hydrogels demonstrates how sulfonate groups work synergistically with carboxylic acids to create "smart" networks that swell under alkaline conditions, releasing payloads in specific anatomical sites like the colon or inflamed tissues [4].
Emerging applications include:
Table 3: Therapeutic Applications of Carboxy-PEG5-Sulfonic Acid
Application Domain | Mechanism | Benefit |
---|---|---|
Antibody-Drug Conjugates | Carboxylic acid binds antibody; sulfonic acid links drug via ester bond | Reduces aggregation; enhances solubility and tumor-specific delivery |
pH-Responsive Hydrogels | Swelling triggered by sulfonic acid ionization in alkaline environments | Colon-specific drug release; minimizes gastric side effects |
Nanoparticle Stabilization | Sulfonic acid binds metal surfaces; carboxylic acid conjugates targeting ligands | Enhances colloidal stability in saline; enables active targeting |
While direct studies on Carboxy-PEG5-sulfonic acid are limited in the public literature (as of 2025), its PEG2 and PEG4 analogs (e.g., Carboxy-PEG2-sulfonic acid, CAS 1817735-45-7; Carboxy-PEG4-sulfonic acid, CAS 1817735-25-3) validate its design principles and utility. Future research directions include exploring its role in mRNA delivery systems and combination therapies leveraging dual ionic responsiveness [1] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7